3-(aminomethyl)-N-tert-butylbenzamide hydrochloride
Overview
Description
3-(Aminomethyl)-N-tert-butylbenzamide hydrochloride is a chemical compound with significant applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an aminomethyl group attached to a benzamide moiety, further substituted with a tert-butyl group and a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-aminomethylbenzoic acid and tert-butylamine.
Reaction Steps: The carboxylic acid group of 3-aminomethylbenzoic acid is first activated using reagents like thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with tert-butylamine to form the benzamide derivative.
Hydrochloride Formation: The resulting benzamide is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial-scale production involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The aminomethyl group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrogen gas.
Substitution: Alkyl halides, strong bases.
Major Products Formed:
Oxidation: 3-nitrobenzamide.
Reduction: 3-aminobenzamide.
Substitution: N-alkylated benzamides.
Scientific Research Applications
3-(Aminomethyl)-N-tert-butylbenzamide hydrochloride is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory processes.
Pathways: It modulates signaling pathways related to pain and inflammation, such as the COX-2 pathway.
Comparison with Similar Compounds
3-Aminomethylbenzamide: Lacks the tert-butyl group, resulting in different pharmacokinetic properties.
N-tert-Butylbenzamide: Lacks the aminomethyl group, leading to variations in biological activity.
Uniqueness: 3-(Aminomethyl)-N-tert-butylbenzamide hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its versatile applications and unique properties make it a valuable compound in various fields.
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Properties
IUPAC Name |
3-(aminomethyl)-N-tert-butylbenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-12(2,3)14-11(15)10-6-4-5-9(7-10)8-13;/h4-7H,8,13H2,1-3H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXFYJLICCXMPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC(=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251923-41-7 | |
Record name | Benzamide, 3-(aminomethyl)-N-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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